N-hexadecanoyltaurine(1-)
Description
N-Hexadecanoyltaurine(1-), also known as N-palmitoyltaurine, is an organic compound belonging to the class of N-acyl amines. It consists of a hexadecanoic acid (palmitic acid) moiety linked to taurine (2-aminoethanesulfonic acid) via an amide bond . Taurine, a sulfonic acid-containing amino acid, confers unique physicochemical properties to the compound, including enhanced water solubility compared to free fatty acids.
Structurally, N-hexadecanoyltaurine(1-) features a 16-carbon saturated acyl chain, which influences its lipid-water partitioning behavior.
Properties
Molecular Formula |
C18H36NO4S- |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(hexadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)/p-1 |
InChI Key |
LPDJCYFKKSLKRO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Acyl chain length directly impacts solubility and membrane interactions. Longer chains (e.g., C18 in stearoyltaurine) increase hydrophobicity, whereas shorter chains (e.g., C14 in myristoyltaurine) enhance aqueous solubility.
- Unsaturation (e.g., oleoyltaurine) introduces kinks in the acyl chain, altering membrane dynamics and receptor binding compared to saturated analogues.
Functional Comparisons
- Enzymatic Synthesis: N-acyl taurines are synthesized via acyl-CoA:taurine N-acyltransferase activity. Substrate specificity varies; for example, N-hexadecanoyltaurine(1-) synthesis favors palmitoyl-CoA over shorter or longer acyl-CoA substrates .
- N-Myristoyltaurine: Linked to immune cell activation and antimicrobial responses. N-Oleoyltaurine: Demonstrates enhanced signaling activity in neuronal systems due to its unsaturated chain.
Research Findings and Data
Physicochemical Properties
| Property | N-Hexadecanoyltaurine(1-) | N-Myristoyltaurine | N-Stearoyltaurine |
|---|---|---|---|
| Molecular Weight (g/mol) | 407.6 | 351.5 | 435.7 |
| LogP (Predicted) | 3.8 | 2.9 | 4.5 |
| Solubility (Water) | Low | Moderate | Very Low |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
